molecular formula C16H15NO4 B5208665 N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5208665
M. Wt: 285.29 g/mol
InChI Key: IZJOMOXYSOKWMZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine-derived carboxamide featuring a methoxyphenyl substituent at the amide nitrogen. The benzodioxine core consists of a fused bicyclic structure with two oxygen atoms in a 1,4-dioxane configuration.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-19-12-8-6-11(7-9-12)17-16(18)15-10-20-13-4-2-3-5-14(13)21-15/h2-9,15H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJOMOXYSOKWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the condensation of 4-methoxyaniline with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

    Reduction: Formation of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural feature is the 2,3-dihydro-1,4-benzodioxine-2-carboxamide scaffold. Variations in substituents on the phenyl ring or the amide nitrogen significantly alter biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent(s) Key Modifications Biological Activity/Notes Evidence ID
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Ethylphenyl Ethyl group replaces methoxy No direct activity data; ethyl may enhance lipophilicity
N-(4-Nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Nitrophenyl Nitro group (electron-withdrawing) Potential reactivity in redox-active environments
N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Sulfamoylphenethyl Sulfamoyl group (polar, H-bonding) Possible antimicrobial or diuretic applications
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide 4-Methylphenoxy Extended aromatic system Enhanced π-π stacking interactions
N-(1-(4-Methoxybenzyl)-1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pyrazole-linked methoxybenzyl Heterocyclic substitution Potential kinase inhibition or anti-inflammatory activity

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